Cas no 62123-82-4 (Ethyl 2-(2-bromophenyl)-2-oxoacetate)

Ethyl 2-(2-bromophenyl)-2-oxoacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(2-bromophenyl)-2-oxoacetate
- MFCD22552906
- 62123-82-4
- SCHEMBL16039556
- DTXSID60482540
- 2-Bromo-oxo-benzeneacetic acid ethyl ester
- Benzeneacetic acid, 2-bromo-a-oxo-, ethyl ester
- ODUHAMLUWOLQKF-UHFFFAOYSA-N
- Ethyl2-(2-bromophenyl)-2-oxoacetate
-
- インチ: InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3
- InChIKey: ODUHAMLUWOLQKF-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C(=O)C1=CC=CC=C1Br
計算された属性
- せいみつぶんしりょう: 255.97351g/mol
- どういたいしつりょう: 255.97351g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 43.4Ų
Ethyl 2-(2-bromophenyl)-2-oxoacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00IBG0-250mg |
Benzeneacetic acid, 2-bromo-a-oxo-, ethyl ester |
62123-82-4 | 95% | 250mg |
$253.00 | 2025-02-28 | |
Crysdot LLC | CD12053004-25g |
Ethyl 2-(2-bromophenyl)-2-oxoacetate |
62123-82-4 | 95+% | 25g |
$937 | 2024-07-24 | |
Alichem | A019115250-100g |
Ethyl 2-(2-bromophenyl)-2-oxoacetate |
62123-82-4 | 95% | 100g |
$1881.00 | 2023-09-01 | |
Alichem | A019115250-25g |
Ethyl 2-(2-bromophenyl)-2-oxoacetate |
62123-82-4 | 95% | 25g |
$767.60 | 2023-09-01 | |
Aaron | AR00IBOC-500mg |
Benzeneacetic acid, 2-bromo-a-oxo-, ethyl ester |
62123-82-4 | 97% | 500mg |
$163.00 | 2025-02-28 | |
A2B Chem LLC | AI53840-250mg |
Ethyl 2-(2-bromophenyl)-2-oxoacetate |
62123-82-4 | 95% | 250mg |
$221.00 | 2024-04-19 | |
Aaron | AR00IBOC-1g |
Benzeneacetic acid, 2-bromo-a-oxo-, ethyl ester |
62123-82-4 | 97% | 1g |
$258.00 | 2025-02-28 | |
Crysdot LLC | CD12053004-10g |
Ethyl 2-(2-bromophenyl)-2-oxoacetate |
62123-82-4 | 95+% | 10g |
$700 | 2024-07-24 | |
Crysdot LLC | CD12053004-100g |
Ethyl 2-(2-bromophenyl)-2-oxoacetate |
62123-82-4 | 95+% | 100g |
$2352 | 2024-07-24 | |
Alichem | A019115250-10g |
Ethyl 2-(2-bromophenyl)-2-oxoacetate |
62123-82-4 | 95% | 10g |
$615.60 | 2023-09-01 |
Ethyl 2-(2-bromophenyl)-2-oxoacetate 関連文献
-
Peng-Jun Zhou,Cheng-Kun Li,Shao-Fang Zhou,Adedamola Shoberu,Jian-Ping Zou Org. Biomol. Chem. 2017 15 2629
Ethyl 2-(2-bromophenyl)-2-oxoacetateに関する追加情報
Ethyl 2-(2-Bromophenyl)-2-Oxoacetate: A Comprehensive Overview
Ethyl 2-(2-bromophenyl)-2-oxoacetate is a specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with the CAS registry number 62123-82-4, belongs to a class of compounds known for their potential applications in drug discovery and development. Its structure features an ethyl ester group, a ketone moiety, and a substituted phenyl ring, making it a versatile molecule for various biochemical and therapeutic investigations.
The compound's unique combination of functional groups—ethyl, bromo, phenyl, and oxoacetate—positions it as a valuable tool in synthetic chemistry. These groups not only contribute to its structural diversity but also enhance its reactivity and potential for modification. Recent studies have highlighted the compound's role in medicinal chemistry, where its ability to participate in various biochemical reactions has been leveraged to design novel therapeutic agents.
In recent years, advancements in computational chemistry and bioinformatics have enabled researchers to predict and validate the biological activities of compounds like Ethyl 2-(2-bromophenyl)-2-oxoacetate. These studies often focus on understanding the molecule's interactions with biological systems, including its potential as an anti-inflammatory agent or a scaffold for anticancer drug development.
The compound's brominated phenyl group has been of particular interest due to its potential influence on pharmacokinetics and bioavailability. Research into the substitution patterns of aromatic rings has shown that the presence of a bromine atom can significantly alter a molecule's ability to bind to target proteins, thereby affecting its therapeutic efficacy.
Ethyl 2-(2-bromophenyl)-2-oxoacetate also serves as an important intermediate in the synthesis of more complex molecules. Its ester and ketone functionalities make it highly reactive, enabling a wide range of chemical transformations that are essential in natural product synthesis and combinatorial chemistry.
Furthermore, the compound's role in enzymatic reactions has been explored, particularly in the context of its potential as a substrate or inhibitor for key enzymes involved in metabolic pathways. This line of research is crucial for understanding the molecular mechanisms underlying various diseases and for designing targeted therapies.
In conclusion, Ethyl 2-(2-bromophenyl)-2-oxoacetate stands out as a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, combined with its versatile reactivity, makes it an invaluable tool for advancing our understanding of chemical biology and drug development.
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